molecular formula C9H9ClN2O2 B4686740 N-(3-chlorophenyl)-N'-methylethanediamide

N-(3-chlorophenyl)-N'-methylethanediamide

Cat. No. B4686740
M. Wt: 212.63 g/mol
InChI Key: KUTSGPQSHYDZKU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-methylethanediamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of chloroacetamide herbicides and is known for its selective action on certain types of crops. Clomazone has been extensively researched for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity and Anti-Tumor Potential : A study by Aboelmagd et al. (2021) focused on synthesizing metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and its derivatives, demonstrating significant anti-tumor activities against human colorectal carcinoma cells, without affecting normal cells, suggesting a potential application in cancer therapy.

  • Antimicrobial Properties : Akbari et al. (2008) synthesized new derivatives, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, showing significant inhibition on bacterial and fungal growth, indicating its potential use as antimicrobial agents (Akbari et al., 2008).

Structural and Chemical Properties

  • Molecular Structure Analysis : Gowda et al. (2008) reported the crystal structure of N-(2-Methylphenyl)benzenesulfonamide, providing insights into the molecular conformation and interactions, relevant to understanding the structural properties of similar compounds (Gowda et al., 2008).

  • Crystallography and Anticonvulsant Potential : Köktaş Koca et al. (2015) explored the crystal structures of positional isomeric chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, contributing to the development of anticonvulsant drugs for epilepsy treatment (Köktaş Koca et al., 2015).

Optical and Electro-Optical Applications

  • **Nonlinear Optical Material**: Prabhu et al. (2000, 2001) synthesized N-(2-chlorophenyl)-(1-propanamide) and characterized its properties as a nonlinear organic crystal, highlighting its potential in electro-optic and nonlinear optical applications, such as in optical devices like limiters and switches (Prabhu & Rao, 2000); (Prabhu et al., 2001).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-11-8(13)9(14)12-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTSGPQSHYDZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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